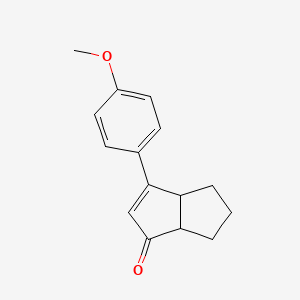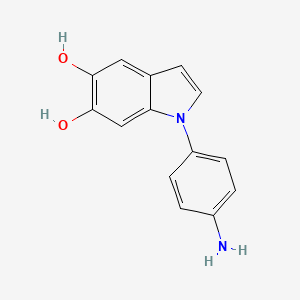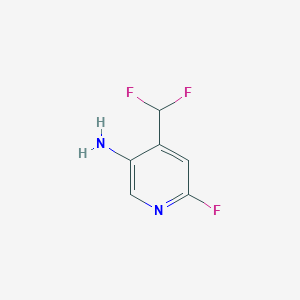
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: p-Toluenesulfonyl chloride, base (e.g., pyridine)
- Solvent: Dichloromethane
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the ethoxy-oxoethyl group and the tosyloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Indole
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Solvent: Dichloromethane
- Conditions: Room temperature, inert atmosphere
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- 1-(2-ethoxy-2-oxoethyl)-2-ethyl phthalate
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is unique due to its indole core and the presence of both ethoxy-oxoethyl and tosyloxy groups. This combination imparts distinct reactivity and potential biological activities, making it valuable in various research fields.
Properties
Molecular Formula |
C22H23NO7S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)sulfonyloxyindole-2-carboxylate |
InChI |
InChI=1S/C22H23NO7S/c1-4-28-21(24)14-23-19-11-8-17(12-16(19)13-20(23)22(25)29-5-2)30-31(26,27)18-9-6-15(3)7-10-18/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
IXMZMQUWFPYNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)


![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)


![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)



![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
